TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL is a chemical compound with a unique structure that includes both diethoxy and ethanesulfonyl groups attached to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL typically involves the reaction of 2-bromo-1,1-diethoxyethane with a suitable sulfonylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of sulfonamide or thioether derivatives.
Scientific Research Applications
TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxyacetophenone: A compound with similar diethoxy groups but different functional groups and applications.
2,2-Dimethoxy-2-phenylacetophenone: Another compound with similar structural features but used primarily as a photoinitiator in polymerization reactions.
Uniqueness
TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL is unique due to its combination of diethoxy and ethanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
2-(2,2-diethoxyethylsulfonyl)-2-methylpropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S/c1-6-13-9(14-7-2)8-15(11,12)10(3,4)5/h9H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRPVASCFXGNRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)C(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721353 |
Source
|
Record name | 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120948-16-5 |
Source
|
Record name | 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.